molecular formula C13H12N2O2 B14911681 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione

2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione

Cat. No.: B14911681
M. Wt: 228.25 g/mol
InChI Key: QIBSAXBBTJMRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione (phthalimide) featuring a unique azetidine-3-ylidene substituent. The azetidine ring, a four-membered cyclic amine with a conjugated double bond (ylidene), introduces significant electronic and steric effects. This structural motif is rare among phthalimide derivatives and may confer distinct reactivity, such as participation in cycloaddition reactions or enhanced interactions with biological targets due to ring strain and rigidity .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[2-(azetidin-3-ylidene)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C13H12N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-14-8-9/h1-5,14H,6-8H2

InChI Key

QIBSAXBBTJMRKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CCN2C(=O)C3=CC=CC=C3C2=O)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the azetidine moiety . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The compound is compared with derivatives bearing substituents such as hydroxyalkyl, benzylamino, aryl, and heterocyclic groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Type Molecular Formula Molecular Weight Key Features
Target Compound Azetidin-3-ylidene ethyl C₁₃H₁₂N₂O₂ 228.25 g/mol* Four-membered ring, conjugated double bond
2-(2-Hydroxy-3-(benzylamino)propyl) derivative (5) Hydroxyalkyl-benzylamino C₁₉H₂₀N₂O₃ 336.38 g/mol Hydrophilic due to -OH, flexible chain
2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione (2l) Aromatic heterocycle C₁₄H₁₀N₂O₂ 238.25 g/mol Pyridine enhances π-π interactions
2-(2-(4-Fluorophenylamino)thiazol-4-yl)ethyl derivative (4a) Thiazole-aryl C₂₀H₁₄FN₃O₂S 379.41 g/mol Thiazole boosts antimicrobial activity
2-(2-(4-Benzoylpiperazin-1-yl)ethyl) derivative Piperazine-benzoyl C₂₂H₂₂N₄O₃ 390.44 g/mol Bulky substituent, acetylcholinesterase inhibition (IC₅₀ = 0.91 µM)

*Calculated based on molecular formula.

Key Observations :

  • The azetidin-3-ylidene group in the target compound reduces molecular weight compared to bulkier substituents (e.g., piperazine derivatives).
  • Conjugation and ring strain may enhance electrophilicity, distinguishing it from flexible hydroxyalkyl or rigid aromatic analogs.
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : Piperazine-linked derivatives (e.g., ) show potent AChE inhibition (IC₅₀ = 0.91 µM), attributed to hydrogen bonding with the catalytic site. The target compound’s rigid azetidinylidene may alter binding kinetics.
  • Elastase Inhibition : Thiazole-containing derivatives (e.g., 4a ) inhibit elastase (IC₅₀ = 8.2 µM) via hydrophobic interactions. The smaller azetidinylidene group might limit such interactions but could improve membrane permeability.
Antimicrobial and Anticancer Activity
  • Piperazine and thiazole derivatives : Exhibit broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL) .
  • Aryl derivatives : Anticancer activity (e.g., 2-(4-bromophenyl)isoindoline-1,3-dione ) correlates with apoptosis induction via ROS generation.

Stability and Reactivity

  • Hydroxyalkyl derivatives : Prone to oxidation at the -OH group .
  • Azetidinylidene derivatives : The strained four-membered ring may undergo ring-opening under acidic or nucleophilic conditions, offering reactivity for prodrug design .

Biological Activity

The compound 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione , also known by its CAS number 1161068-58-1, is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoindoline family, characterized by a unique bicyclic structure that contributes to its biological activity. The presence of the azetidine moiety is particularly noteworthy, as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies on related isoindoline derivatives have demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range .

Table 1: Antimicrobial Activity of Isoindoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Isoindoline AS. aureus0.008
Isoindoline BE. coli0.03
Azetidine DerivativeS. pneumoniae0.06

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV. The azetidine ring in 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione may enhance binding affinity to these targets due to its three-dimensional conformation, promoting effective enzyme inhibition .

Study on Antimicrobial Efficacy

In a comparative study, a series of isoindoline derivatives were synthesized and tested for their antimicrobial properties. Among them, 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione showed promising results against Gram-positive and Gram-negative bacteria, particularly demonstrating lower FoR (frequency of resistance) values than traditional antibiotics .

Neuroprotective Effects

Another aspect of interest is the potential neuroprotective effects of isoindoline derivatives. Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.